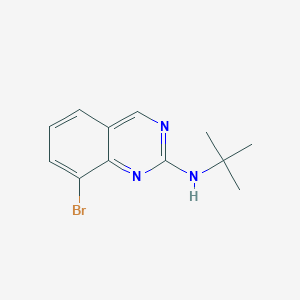

8-bromo-N-tert-butylquinazolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14BrN3 |

|---|---|

Molecular Weight |

280.16 g/mol |

IUPAC Name |

8-bromo-N-tert-butylquinazolin-2-amine |

InChI |

InChI=1S/C12H14BrN3/c1-12(2,3)16-11-14-7-8-5-4-6-9(13)10(8)15-11/h4-7H,1-3H3,(H,14,15,16) |

InChI Key |

NWMRYNTXRNSPMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=NC=C2C=CC=C(C2=N1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo N Tert Butylquinazolin 2 Amine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 8-bromo-N-tert-butylquinazolin-2-amine involves strategically disconnecting the molecule to identify plausible starting materials. The key disconnections are typically made at the bonds forming the heterocyclic quinazoline (B50416) ring and the bond connecting the tert-butyl group to the amine.

One common disconnection is at the N1-C2 and C2-N(tert-butyl) bonds. This suggests a precursor such as a 2-amino-3-bromobenzonitrile (B168645) and a source for the tert-butylamine (B42293) moiety. Another approach involves disconnecting the N3-C4 and C4a-N1 bonds, which could lead back to a substituted 2-aminobenzaldehyde (B1207257) or a similar derivative that can undergo cyclization.

A primary retrosynthetic route for this compound can be envisioned as follows:

Disconnection 1 (C-N bond): The bond between the quinazoline ring and the tert-butylamino group can be disconnected. This points to a precursor like 2-amino-8-bromoquinazoline which can then be alkylated with a tert-butyl source.

Disconnection 2 (Ring Formation): The quinazoline ring itself can be disconnected. A common strategy involves a [4+2] type cyclization. This could start from a 2-amino-3-bromobenzonitrile and tert-butylguanidine. Alternatively, a 2-amino-3-bromobenzaldehyde (B168341) could react with a suitable nitrogen-containing compound to form the ring.

These disconnections provide a logical roadmap for the synthesis of the target molecule, guiding the selection of appropriate starting materials and reaction pathways.

Classical Synthetic Approaches for Quinazolin-2-amine Ring Formation

Classical methods for the synthesis of the quinazolin-2-amine core have been well-established and typically involve the cyclization of appropriately substituted benzene (B151609) derivatives.

Cyclization Reactions Utilizing Precursors

The formation of the quinazolin-2-amine ring often relies on the cyclization of precursors such as 2-aminobenzonitriles, 2-aminobenzamides, or 2-aminobenzophenones. For the synthesis of this compound, a plausible precursor would be a 3-bromo-2-aminophenyl derivative.

One established method involves the reaction of a 2-aminobenzonitrile (B23959) with a guanidine (B92328) derivative. In the context of the target molecule, 2-amino-3-bromobenzonitrile could be reacted with tert-butylguanidine to form the desired product. This reaction is often catalyzed by a base.

Another classical approach is the reaction of 2-aminobenzophenones with guanidine derivatives in the presence of a copper catalyst to yield 2-aminoquinazoline (B112073) derivatives. nih.gov

Multi-step Synthetic Sequences

Multi-step sequences provide a versatile route to functionalized quinazolin-2-amines. These sequences often begin with simpler, commercially available starting materials. A hypothetical multi-step synthesis for this compound could begin with the bromination of a suitable anthranilic acid derivative, followed by conversion to a 2-aminobenzonitrile or 2-aminobenzamide, and subsequent cyclization.

For instance, 3-bromoanthranilic acid could be converted to 2-amino-3-bromobenzamide. This intermediate could then be cyclized with a reagent that provides the C2 and N-tert-butylamino moieties.

Advanced and Contemporary Synthetic Routes to this compound

Modern synthetic organic chemistry offers more efficient and versatile methods for the construction of complex molecules like this compound. These methods often utilize transition metal catalysis and microwave assistance to achieve higher yields and shorter reaction times.

Transition Metal-Catalyzed Coupling Reactions for Bromination and Alkylation

Transition metal-catalyzed reactions are powerful tools for the synthesis of quinazoline derivatives. nih.govfrontiersin.org These reactions can be employed for both the formation of the quinazoline ring and for the introduction of substituents.

For the synthesis of this compound, a transition metal catalyst could be used to facilitate the cyclization of a pre-brominated precursor. For example, a copper-catalyzed reaction could be employed to couple a 2-halophenyl ketone with a guanidine derivative. nih.gov Ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines is another efficient method for forming the quinazoline core. marquette.edu

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be envisioned for the introduction of the N-tert-butylamino group onto a pre-formed 2-halo-8-bromoquinazoline.

Below is a table summarizing various transition metal-catalyzed reactions for quinazoline synthesis:

| Catalyst | Reactant 1 | Reactant 2 | Product | Reference |

| CuI | (2-bromophenyl)methylamine | Amide | Quinazoline derivative | nih.gov |

| α-MnO₂ | 2-aminobenzylamine | Alcohol | Quinazoline derivative | nih.gov |

| Ru-hydride complex | 2-aminophenyl ketone | Amine | Quinazoline derivative | marquette.edu |

| Cu(OAc)₂ | 2-aminobenzoketone | Aryl acetic acid | Quinazoline derivative | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. beilstein-journals.orgnih.govresearchgate.net The synthesis of quinazoline derivatives is well-suited for microwave irradiation.

A microwave-promoted synthesis of quinazolines can be achieved from N-arylamidines and aldehydes. nih.gov For the target molecule, a microwave-assisted cyclocondensation of a suitable 2-amino-3-bromophenyl precursor with a source of the N-tert-butyl-C2 fragment could dramatically reduce the reaction time compared to conventional heating methods.

The benefits of microwave-assisted synthesis in the context of preparing quinazoline derivatives include:

Rapid Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes.

Improved Yields: The high and uniform heating provided by microwaves can lead to more efficient reactions with fewer side products.

Enhanced Reaction Control: Precise temperature control in modern microwave reactors allows for optimization of reaction conditions.

A potential microwave-assisted route to this compound could involve the reaction of 2-amino-3-bromobenzonitrile with tert-butyl isothiocyanate under microwave irradiation, followed by further transformations.

Flow Chemistry Applications in Synthesis

The application of continuous flow chemistry to the synthesis of this compound offers several potential advantages over traditional batch processing, including improved safety, enhanced reaction control, and greater scalability. mdpi.comresearchgate.net While a dedicated flow synthesis for this specific compound has not been detailed in the literature, the principles of flow chemistry can be applied to the proposed synthetic route.

For the initial cyclization of 2-amino-3-bromobenzonitrile with guanidine, a packed-bed reactor containing an immobilized base or catalyst could be employed. The reactants would be continuously pumped through the heated reactor, allowing for precise control over residence time and temperature, which can lead to higher yields and reduced side-product formation. The use of a flow setup can also facilitate the safe handling of potentially hazardous reagents and intermediates.

The subsequent N-tert-butylation step could also be adapted to a flow process. A continuous flow system would allow for the rapid mixing of the deprotonated 2-amino-8-bromoquinazoline with the tert-butylating agent, followed by immediate quenching of the reaction. This can improve the selectivity of the reaction and minimize the formation of undesired byproducts. The integration of in-line purification techniques, such as solid-phase extraction or continuous crystallization, could further streamline the process and lead to a more efficient and automated synthesis. The modular nature of flow chemistry systems would also allow for the straightforward coupling of the cyclization and alkylation steps into a continuous, multi-step synthesis. uc.pt

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the initial cyclization of 2-amino-3-bromobenzonitrile with guanidine, several parameters can be systematically varied.

Table 1: Parameters for Optimization of the Cyclization Reaction

| Parameter | Variables to be Screened | Desired Outcome |

| Solvent | DMF, n-butanol, DMSO, sulfolane | High conversion, minimal side reactions |

| Temperature | 100-180 °C | Optimal reaction rate and selectivity |

| Base | K₂CO₃, Cs₂CO₃, DBU | Efficient proton abstraction |

| Reagent Ratio | Stoichiometric vs. excess of guanidine | Complete consumption of starting material |

Systematic screening of these parameters, potentially using design of experiments (DoE) methodology, can identify the optimal conditions for the formation of 2-amino-8-bromoquinazoline. mdpi.comnih.gov

For the subsequent N-tert-butylation, the choice of base, solvent, and tert-butylating agent is critical. The steric hindrance of the tert-butyl group necessitates careful selection of reaction conditions to achieve a good yield.

Table 2: Parameters for Optimization of the N-tert-butylation Reaction

| Parameter | Variables to be Screened | Desired Outcome |

| Base | NaH, LiHMDS, KHMDS | Selective deprotonation of the 2-amino group |

| Solvent | THF, Dioxane, Toluene | Good solubility and reactivity |

| tert-Butylating Agent | tert-butyl bromide, di-tert-butyl dicarbonate | Efficient and selective alkylation |

| Temperature | -78 °C to room temperature | Controlled reaction and minimized byproducts |

The use of phase-transfer catalysts could also be explored to facilitate the reaction between the deprotonated amine and the alkylating agent. Careful monitoring of the reaction progress by techniques such as HPLC or GC-MS is essential for determining the optimal reaction time and preventing over-alkylation or side reactions.

Stereoselective Synthesis Approaches for Analogues (If Applicable)

The target compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, the development of stereoselective methods for the synthesis of chiral analogues of this compound is an area of significant interest, given the importance of chirality in medicinal chemistry. dntb.gov.ua

Chirality could be introduced into analogues of this compound in several ways. For example, a chiral center could be incorporated into the N-substituent at the 2-position. This could be achieved by using a chiral tert-butyl-like group or by introducing a chiral auxiliary that can be later removed.

Another approach involves the synthesis of atropisomeric quinazoline analogues. Atropisomerism can arise from restricted rotation around a single bond, leading to stable, non-interconverting stereoisomers. This has been demonstrated in quinazoline-containing macrocycles, where the bulky nature of the substituents leads to the formation of stable atropisomers. dntb.gov.ua The synthesis of such analogues would require careful design of the precursors and reaction conditions to control the stereochemical outcome.

Furthermore, the introduction of a stereocenter at the C4 position of the quinazoline ring is a common strategy for creating chiral analogues. This can be achieved through various asymmetric reactions, such as the addition of a nucleophile to a 4-substituted quinazoline precursor. The use of chiral catalysts or auxiliaries can direct the stereochemical course of such reactions, leading to the formation of a single enantiomer of the desired product. While not directly applicable to the synthesis of the achiral target compound, these stereoselective approaches are crucial for the development of a diverse range of chiral quinazoline-based compounds for various applications.

Chemical Modifications and Derivatization Strategies of 8 Bromo N Tert Butylquinazolin 2 Amine

Functional Group Interconversions on the Quinazoline (B50416) Core

The quinazoline core, while generally stable, can undergo specific functional group interconversions, particularly at positions amenable to nucleophilic substitution. A common precursor in quinazoline chemistry is a 2,4-dichloroquinazoline (B46505), where the chlorine atoms act as leaving groups. The synthesis of the target 2-amino scaffold often involves the sequential displacement of these chlorine atoms.

For instance, in scaffolds containing a halogen at the 2-position (e.g., 2-chloro), a nucleophilic aromatic substitution (SNAr) reaction with tert-butylamine (B42293) can be employed to install the N-tert-butylamino group. This transformation is a foundational step in building the target molecule or its analogs. The reactivity of the quinazoline ring is position-dependent, with the 4-position generally being more susceptible to nucleophilic attack than the 2-position in 2,4-dichloroquinazoline precursors. mdpi.com This differential reactivity allows for selective and sequential functionalization.

Modifications at the 8-Bromo Position

The bromine atom at the 8-position is a key synthetic handle for introducing structural diversity through metal-catalyzed cross-coupling reactions. This position allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the exploration of the chemical space around the quinazoline core.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for creating C-C bonds by coupling the 8-bromo position with a variety of organoboron reagents (boronic acids or esters). This strategy allows for the introduction of a wide range of aryl, heteroaryl, and alkenyl substituents. While direct examples on 8-bromo-N-tert-butylquinazolin-2-amine are not prevalent in readily available literature, analogous couplings on closely related scaffolds, such as 8-halopurines and other bromoanilines, demonstrate the feasibility and robustness of this approach. nih.govresearchgate.net The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or a palladacycle), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent like dioxane or 2-MeTHF. nih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the 8-bromo group with a terminal alkyne using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. wikipedia.orglibretexts.org The resulting 8-alkynyl derivatives are valuable intermediates themselves, as the alkyne can be further modified, for instance, in "click chemistry" reactions for bioconjugation. Studies on related 8-bromoheterocycles, like 8-bromoguanosine, have successfully utilized Sonogashira coupling, indicating its applicability to the 8-bromoquinazoline (B1287984) scaffold. researchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various primary or secondary amines at the 8-position. wikipedia.orglibretexts.orgorganic-chemistry.org This would convert the 8-bromoquinazoline into a series of 8-aminoquinazoline derivatives. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base. wikipedia.org This method is instrumental for creating analogs with diverse substitution patterns and exploring structure-activity relationships related to substituents at the C8 position.

Below is a table summarizing potential cross-coupling reactions at the 8-bromo position.

| Coupling Reaction | Reagent | Catalyst System (Typical) | Introduced Substituent |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄, K₂CO₃ | Aryl / Heteroaryl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl |

| Buchwald-Hartwig | Primary/Secondary amine | Pd₂(dba)₃, XPhos, NaOtBu | Amino |

Alkylation and Acylation Strategies on the Nitrogen Atoms

The this compound molecule possesses three nitrogen atoms that are potential sites for alkylation or acylation: the two endocyclic (ring) nitrogens at positions 1 and 3 (N1, N3) and the exocyclic amino nitrogen. The regioselectivity of these reactions is highly dependent on the reaction conditions.

Traditional N-alkylation using alkyl halides and a base often leads to substitution on the endocyclic nitrogens, as they are generally more basic and nucleophilic than the exocyclic amino group. rsc.org However, modern catalytic methods have been developed to achieve selective modification of the exocyclic amine. One such method is the iridium-catalyzed N-alkylation using alcohols as the alkylating agents. This "borrowing hydrogen" methodology has been shown to provide N-exosubstituted 2-(N-alkylamino)quinazolines with complete regioselectivity and in high yields. rsc.orgrsc.org This approach is atom-efficient and environmentally friendly, producing water as the only byproduct.

Acylation, using reagents like acyl chlorides or anhydrides, would also be expected to modify the nitrogen atoms. Given the steric hindrance from the adjacent tert-butyl group, the reactivity of the exocyclic nitrogen might be somewhat diminished, but it remains a viable site for modification, potentially leading to the formation of an amide. The choice of reaction conditions would be critical to control the site of acylation between the exocyclic and endocyclic nitrogens.

| Reaction Type | Reagent Type | Likely Primary Site | Method |

| N-Alkylation | Alkyl Halide | Endocyclic (N1/N3) | Classical SN2 |

| N-Alkylation | Alcohol | Exocyclic | Iridium-catalyzed |

| N-Acylation | Acyl Chloride | Exocyclic/Endocyclic | Standard acylation |

Introduction of Diverse Substituents for Structural Diversity

The generation of structural diversity is paramount for creating compound libraries for research. The primary strategy for introducing a wide array of substituents onto the this compound scaffold is through the palladium-catalyzed cross-coupling reactions at the 8-bromo position, as detailed in section 3.2.

By employing a matrix approach where a set of diverse boronic acids, alkynes, and amines are reacted with the 8-bromo core, a large number of unique analogs can be synthesized. For example, using the Suzuki-Miyaura reaction, substituents with varying electronic properties (electron-donating and electron-withdrawing groups) and steric profiles can be installed. This allows for a systematic investigation of how modifications at the C8 position influence the molecule's properties. The introduction of functional groups such as esters, ketones, and free alcohols on the coupling partner is often well-tolerated in modern cross-coupling protocols, further expanding the accessible chemical diversity. nih.gov

Synthesis of Prodrugs and Bioconjugates for Research Purposes (Excluding clinical data)

For research purposes, modifying this compound into prodrugs or bioconjugates can enhance its utility. Prodrugs are inactive derivatives that convert to the active parent molecule under specific physiological conditions, which can be used to improve properties like cell permeability or stability in research assays. nih.gov

A common prodrug strategy for amines involves the formation of a carbamate (B1207046) or an amide linkage on the exocyclic nitrogen. acs.org For example, reacting the N-tert-butylamino group with an amino acid could create a derivative that might be recognized by amino acid transporters, a strategy used to enhance cellular uptake for in vitro studies. mdpi.com

For bioconjugation, the scaffold can be functionalized with a group suitable for covalent linking to a biomolecule (e.g., a protein or a fluorescent tag). A highly effective strategy involves first using a Sonogashira coupling to install a terminal alkyne at the 8-position. This alkyne serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," allowing for efficient and specific conjugation to molecules bearing an azide (B81097) group. acs.org This enables the creation of chemical probes for target identification and validation studies.

Development of Analog Libraries Based on the this compound Scaffold

The this compound scaffold is an ideal starting point for the development of analog libraries. Its structure allows for a divergent synthetic approach, where a common core is systematically modified at specific positions to generate a large collection of related compounds.

The library design typically revolves around the diversification at the 8-position. A collection of building blocks, such as a panel of 50-100 different aryl and heteroaryl boronic acids, can be coupled to the core scaffold using high-throughput synthesis techniques. This would generate a library of 8-aryl-N-tert-butylquinazolin-2-amines. A second dimension of diversity could be introduced by modifying the 2-amino group, although this is often more complex. The resulting library of compounds can then be used in screening assays to explore structure-activity relationships (SAR) and identify compounds with desired research properties. The "privileged structure" nature of the quinazoline core makes such libraries valuable for exploring various biological targets. mdpi.com

Biological Target Engagement and Mechanistic Investigations of 8 Bromo N Tert Butylquinazolin 2 Amine

Enzyme Inhibition Studies of 8-bromo-N-tert-butylquinazolin-2-amine and Its Derivatives

Kinase Assays and Selectivity Profiling

The quinazoline (B50416) scaffold is a well-established pharmacophore in the development of kinase inhibitors. While no specific kinase assay data for This compound has been reported, studies on related brominated quinazoline derivatives highlight their potential as kinase modulators.

For instance, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated potent inhibitory activity against Aurora A kinase. nih.gov This compound, sharing the brominated core, suggests that the 8-bromo substitution can be favorable for kinase inhibition. The study revealed that halogen substitutions on the quinazoline ring system can significantly influence binding to the kinase active site. nih.gov

Another area of interest is the inhibition of Cyclin-Dependent Kinases (CDKs). Certain 2-aminoquinazoline (B112073) derivatives have been identified as potent CDK inhibitors. researchgate.net For example, a piperazine-substituted quinazoline derivative showed high activity against CDK4. researchgate.net Although the substitution pattern differs from the target compound, it underscores the potential of the 2-aminoquinazoline core in designing CDK inhibitors.

Furthermore, various quinazoline derivatives have been extensively studied as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinases. mdpi.comekb.eg The structure-activity relationship (SAR) studies in these reports often emphasize the importance of substitutions at various positions of the quinazoline ring to achieve high potency and selectivity. mdpi.com

Table 1: Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Target Kinase | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Potent Inhibition (Specific IC₅₀ not provided in abstract) | nih.gov |

| Piperazine quinazoline derivative | CDK4 | 0.007 µM | researchgate.net |

| Urea (B33335) derivative of quinazoline | EGFRWT | 0.8 nM | mdpi.com |

| Urea derivative of quinazoline | EGFRL858R/T790M | 2.7 nM | mdpi.com |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Phosphatase Inhibition Studies

The investigation of quinazoline derivatives as phosphatase inhibitors is less common than their study as kinase inhibitors. No direct studies on the phosphatase inhibition of This compound were identified. However, research on other heterocyclic scaffolds provides a basis for potential activity. For example, pyrazolo-oxothiazolidine derivatives have been identified as potent alkaline phosphatase (ALP) inhibitors, with some compounds exhibiting non-competitive inhibition. nih.gov This suggests that heterocyclic compounds can effectively target phosphatases.

Other Relevant Enzyme Family Modulation

Beyond kinases and phosphatases, quinazolinone derivatives, which are structurally related to quinazolines, have been shown to inhibit other enzymes. For example, some 4(3H)-quinazolinone derivatives have demonstrated antibacterial activity by inhibiting penicillin-binding proteins (PBPs), specifically PBP1 and PBP2a in MRSA. acs.org Additionally, certain quinazolinone derivatives have shown inhibitory effects on MurA, an enzyme involved in bacterial cell wall biosynthesis. researchgate.net

Receptor Binding and Ligand-Target Interaction Analysis

The 2-aminoquinazoline scaffold is a key feature in the design of antagonists for various G protein-coupled receptors (GPCRs).

A notable example is the development of 2-aminoquinazoline derivatives as potent and selective antagonists of the adenosine (B11128) A2A receptor (A2AR). nih.gov A compound from this class, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, which shares the 2-amino and bromo-substituted quinazoline core with the target compound, displayed high affinity for the human A2AR with a Ki value of 20 nM. nih.gov Co-crystallization studies of this compound with the A2AR revealed key interactions, including hydrogen bonds between the 2-aminoquinazoline ring and specific amino acid residues (Asn253, Glu169), as well as π-stacking and hydrophobic interactions. nih.gov This highlights the potential of the 8-bromo-2-aminoquinazoline moiety to engage in specific receptor-ligand interactions.

Derivatives of 8-styrylxanthines have also been explored as A2-selective adenosine antagonists, indicating that substitutions at the 8-position can influence receptor affinity and selectivity. nih.gov Furthermore, 3,8-disubstituted pyrazolo[1,5-a]quinazolines have been investigated as modulators of the GABAA receptor, although bulky substituents at the 8-position were found to be detrimental to binding. mdpi.com

Table 2: Receptor Binding Affinity of a Structurally Related 2-Aminoquinazoline Derivative

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|

This table shows data for a closely related compound to suggest the potential receptor binding profile of this compound.

Cellular Pathway Modulation by this compound

Cell Cycle Regulation Studies

The modulation of the cell cycle is a common mechanism of action for anticancer agents, including many quinazoline derivatives that act as kinase inhibitors.

Studies on quinazoline-based kinase inhibitors have demonstrated their ability to induce cell cycle arrest. For instance, a novel quinazoline derivative targeting Aurora kinases was shown to induce cell cycle arrest and aneuploidy in breast cancer cells. acs.org Another study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative, an Aurora A kinase inhibitor, reported that it arrested the cell cycle at the G1 phase in MCF-7 cells. nih.gov

Furthermore, certain quinazoline derivatives designed as Cyclin-Dependent Kinase (CDK) inhibitors have been shown to cause cell cycle arrest. ekb.eg A urea derivative of quinazoline that inhibits EGFR was found to cause cell cycle arrest at the S phase in A549 cells. mdpi.com

These findings collectively suggest that if This compound were to exhibit inhibitory activity against kinases involved in cell cycle progression, it would likely modulate cellular proliferation by inducing cell cycle arrest.

Table 3: Cell Cycle Effects of Structurally Related Quinazoline Derivatives

| Compound/Derivative | Cellular Effect | Cell Line | Reference |

|---|---|---|---|

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | G1 phase arrest | MCF-7 | nih.gov |

| Novel quinazoline Aurora kinase inhibitor | Cell cycle arrest, aneuploidy | MDA-MB-231 | acs.org |

This table provides examples of cell cycle modulation by related quinazoline compounds.

No Publicly Available Data on the

Following a comprehensive and exhaustive search of publicly available scientific literature, no specific research data was found for the chemical compound This compound concerning its biological target engagement and mechanistic properties.

Protein-Ligand Interaction Mapping and Binding Thermodynamics:There is a lack of research on the direct molecular interactions and binding characteristics of this compound with any biological targets.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the biological activities of this compound as outlined in the user's request. The scientific community has not yet published research that would fulfill the specified content requirements.

Preclinical Pharmacological Evaluation of 8 Bromo N Tert Butylquinazolin 2 Amine Derivatives

In Vitro Biological Activity Assays

Cell Viability and Proliferation Studies in Cell Lines

No data is currently available on the effects of 8-bromo-N-tert-butylquinazolin-2-amine or its derivatives on the viability and proliferation of any cell lines.

Migration and Invasion Assays

There is no published research detailing the impact of this compound or its derivatives on the migratory and invasive capacities of cells.

Colony Formation Assays

Information regarding the ability of this compound or its derivatives to affect the clonogenic potential of cells is not available in the current scientific literature.

Sphere Formation Assays

No studies have been published that investigate the effect of this compound or its derivatives on the formation of spheroids or tumor spheres.

In Vivo Efficacy Studies in Animal Models (Excluding human clinical trial data)

Proof-of-Concept Studies in Disease Models

There are no available reports on in vivo proof-of-concept studies for this compound or its derivatives in any animal models of disease.

Tumor Growth Inhibition in Xenograft Models

There is no specific information available in the reviewed literature regarding the evaluation of this compound or its derivatives in tumor growth inhibition studies using xenograft models.

Efficacy in Other Preclinical Animal Disease Models

Similarly, no data could be retrieved detailing the efficacy of this compound or its derivatives in any other preclinical animal models for diseases other than cancer.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

A review of existing literature did not yield any studies concerning the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in any preclinical species.

No published research was found that investigated potential biomarkers associated with the administration of this compound in preclinical models.

Structure Activity Relationship Sar Studies and Lead Optimization of 8 Bromo N Tert Butylquinazolin 2 Amine Derivatives

Impact of Substitutions on the Quinazoline (B50416) Ring on Biological Activity

The quinazoline core is a versatile scaffold in medicinal chemistry, and its biological activity is highly sensitive to the nature and position of various substituents. For 2-aminoquinazoline (B112073) derivatives, substitutions on the benzene (B151609) ring portion of the scaffold can significantly modulate their interaction with biological targets. Generally, the electronic properties and steric bulk of substituents at positions 5, 6, 7, and 8 can influence binding affinity and selectivity.

For instance, in related quinazoline series, the introduction of small lipophilic groups at the para-position (relative to the amino group) of a phenyl ring attached to the quinazoline core has been shown to be optimal for certain biological activities. Conversely, the replacement of a key substituent with polar groups can be detrimental to the compound's potency. acs.org

Substitutions at the 6- and 7-positions of the quinazoline ring have been extensively studied in the context of kinase inhibitors. The introduction of groups that can participate in hydrogen bonding or other specific interactions can enhance binding to the target protein. While direct SAR data for substitutions on the 8-bromo-N-tert-butylquinazolin-2-amine backbone is limited in publicly available literature, general principles from other quinazoline-based compounds suggest that even minor modifications to the quinazoline ring can lead to significant changes in biological effect.

To illustrate the impact of substitutions, the following table presents hypothetical data based on common SAR trends observed in quinazoline derivatives, demonstrating how different substituents on the quinazoline ring might affect biological activity.

| Compound ID | Substitution at C6 | Substitution at C7 | Biological Activity (IC50, nM) |

| 1a | H | H | 150 |

| 1b | F | H | 120 |

| 1c | H | OCH3 | 85 |

| 1d | NO2 | H | 350 |

Role of the 8-Bromo Group in Target Binding and Activity

The presence of a halogen atom, such as bromine, at the 8-position of the quinazoline ring can have a profound impact on the compound's pharmacological properties. Halogen atoms can influence a molecule's conformation, lipophilicity, and metabolic stability. Furthermore, they can participate in specific interactions with the target protein, such as halogen bonding, which can significantly enhance binding affinity.

In a study of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, the fluorine atom at the 8-position was found to have a significant impact on binding to the hinge region of the target kinase. mdpi.com This was attributed to the small size of the fluorine atom, which prevents steric clashes, and its ability to form additional binding interactions. While bromine is larger than fluorine, it is also a highly effective halogen bond donor. The bromine atom on the 8-position of the quinazoline ring could therefore play a crucial role in orienting the molecule within the binding pocket of its target and forming a key halogen bond with a suitable acceptor on the protein, thereby increasing potency.

The electron-withdrawing nature of the bromo group can also influence the electronic distribution within the quinazoline ring system, which may affect its interaction with the biological target and its metabolic profile.

Influence of the N-tert-butyl Moiety on Potency and Selectivity

The N-tert-butyl group attached to the 2-amino position of the quinazoline ring is a bulky, lipophilic moiety that can significantly influence the compound's potency and selectivity. The tert-butyl group can serve several roles in ligand-receptor interactions:

Steric Influence : The large size of the tert-butyl group can provide a steric anchor, forcing the molecule to adopt a specific conformation that is favorable for binding to the target. It can also prevent binding to off-target proteins that have smaller binding pockets, thus enhancing selectivity.

Metabolic Shielding : The bulky nature of the tert-butyl group can shield the adjacent amino group from metabolic enzymes, potentially increasing the compound's metabolic stability and oral bioavailability.

In a broader context, the use of tert-butyl groups in ligands has been shown to be a valuable strategy for identifying binding sites on proteins, as they produce easily observable nuclear Overhauser effects (NOEs) in NMR studies.

The following hypothetical data illustrates the potential influence of the N-substituent on the activity of a 2-aminoquinazoline core.

| Compound ID | N-Substituent | Biological Activity (IC50, nM) | Selectivity Index |

| 2a | H | 500 | 5 |

| 2b | Methyl | 250 | 10 |

| 2c | Isopropyl | 100 | 25 |

| 2d | tert-Butyl | 50 | 50 |

Design Principles for Enhanced Target Selectivity and Potency

The rational design of more potent and selective analogs of this compound would be guided by a thorough understanding of its binding mode with its biological target. Key design principles would include:

Structure-Based Design : If the three-dimensional structure of the target protein is known, molecular docking and modeling studies can be used to predict how analogs of the lead compound will bind. This allows for the in-silico design of modifications that are predicted to enhance binding affinity and selectivity.

Pharmacophore Modeling : By identifying the key chemical features of this compound that are essential for its biological activity, a pharmacophore model can be developed. This model can then be used to design new molecules that retain these essential features while incorporating novel structural elements to improve properties.

Bioisosteric Replacement : Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to improvements in potency, selectivity, or pharmacokinetic properties. For example, the 8-bromo group could be replaced with other halogens or a trifluoromethyl group to fine-tune its electronic and steric effects.

Ligand Efficiency and Lipophilic Efficiency Assessments

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for evaluating the quality of a compound. wikipedia.org

Ligand Efficiency (LE) measures the binding energy per heavy atom. It is a useful metric for assessing how efficiently a molecule binds to its target relative to its size. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve its potency.

Lipophilic Efficiency (LLE) , also known as ligand-lipophilicity efficiency, relates the potency of a compound to its lipophilicity (logP or logD). wikipedia.org It is a measure of how effectively a compound's lipophilicity is translated into binding affinity. A high LLE is desirable as it suggests that the compound's potency is not solely dependent on increasing its greasiness, which can often lead to poor pharmacokinetic properties and off-target effects.

The following table provides a hypothetical assessment of these metrics for a series of analogs.

| Compound ID | IC50 (nM) | pIC50 | logP | Heavy Atoms | LE | LLE |

| 3a | 100 | 7.0 | 3.5 | 20 | 0.35 | 3.5 |

| 3b | 50 | 7.3 | 3.8 | 22 | 0.33 | 3.5 |

| 3c | 10 | 8.0 | 3.2 | 21 | 0.38 | 4.8 |

| 3d | 5 | 8.3 | 3.1 | 23 | 0.36 | 5.2 |

In this hypothetical example, compound 3d shows the best combination of potency and efficiency metrics.

Rational Design of Next-Generation Analogues

Based on the SAR principles discussed, the rational design of next-generation analogues of this compound would focus on several key areas:

Exploration of the 8-Position : Systematically replacing the 8-bromo substituent with other halogens (F, Cl, I) and other small, electron-withdrawing or -donating groups to probe the importance of halogen bonding and electronic effects.

Modification of the N-tert-butyl Group : Synthesizing analogs with other bulky alkyl groups (e.g., cyclopentyl, cyclohexyl) or smaller alkyl groups to optimize the balance between steric bulk, lipophilicity, and potency.

Substitution on the Quinazoline Ring : Introducing small substituents at the 5, 6, and 7-positions to explore potential additional interactions with the target protein. For example, introducing a group capable of forming a hydrogen bond at the 7-position could significantly enhance affinity if the binding pocket allows for it.

Computational Guidance : Employing molecular docking and free energy perturbation calculations to prioritize the synthesis of analogs that are predicted to have improved binding affinity and selectivity.

Through a systematic and iterative process of design, synthesis, and biological evaluation, guided by the principles of medicinal chemistry, it is possible to develop next-generation analogues of this compound with enhanced therapeutic potential.

Computational and Theoretical Chemistry Applications for 8 Bromo N Tert Butylquinazolin 2 Amine

Molecular Docking and Molecular Dynamics Simulations of 8-bromo-N-tert-butylquinazolin-2-amine-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govmanipal.edu For this compound, this can be employed to identify potential biological targets and elucidate its binding mode. For instance, many quinazoline (B50416) derivatives are known to be potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com A docking study of this compound into the ATP-binding site of EGFR would likely show key interactions. The quinazoline core could form hydrogen bonds with backbone residues, a common feature for this class of inhibitors. nih.govnih.gov The 8-bromo substituent could occupy a hydrophobic pocket, while the N-tert-butyl group would project into another region of the active site, influencing binding affinity and selectivity.

Molecular dynamics (MD) simulations can then be used to study the stability and dynamics of the docked complex over time. nih.govbohrium.com An MD simulation of an this compound-EGFR complex would provide insights into the conformational changes of both the ligand and the protein upon binding, the role of water molecules in the binding site, and a more accurate estimation of the binding free energy. nih.govrjpbr.com

Table 1: Illustrative Molecular Docking and MD Simulation Parameters for this compound with a Kinase Target

| Parameter | Value/Setting |

| Target Protein (PDB ID) | e.g., 1M17 (EGFR Kinase Domain) |

| Docking Software | AutoDock Vina, Glide |

| Scoring Function | Vina Score, GlideScore |

| MD Simulation Software | GROMACS, AMBER |

| Force Field | AMBER99SB-ILDN, CHARMM36 |

| Simulation Time | 100 ns |

| Key Interacting Residues | Met769, Leu764, Thr830 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov For a series of quinazoline analogues including this compound, a QSAR model could be developed to predict their inhibitory activity against a particular target. The model would use various molecular descriptors calculated for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices. nih.govbpasjournals.com

The contribution of the 8-bromo and N-tert-butyl groups would be quantified in the QSAR model. For example, the bromine atom would contribute to the lipophilicity and electronic properties, which could be captured by relevant descriptors. nih.gov The bulky tert-butyl group would be represented by steric descriptors. A statistically robust QSAR model could then be used to predict the activity of novel, unsynthesized quinazoline derivatives, guiding the design of more potent compounds. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening Based on the Compound

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of this compound and other active quinazoline derivatives, a pharmacophore model can be generated. This model would likely include features such as a hydrogen bond acceptor (from the quinazoline nitrogens), a hydrogen bond donor (from the amino group), and hydrophobic/aromatic regions.

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to bind to the same target. acs.org This process, known as virtual screening, is a cost-effective method for identifying new hit compounds with diverse chemical scaffolds. researchgate.netderpharmachemica.comnih.govmdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. sapub.orgresearchgate.netmdpi.com For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity. nih.govnih.gov For instance, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. sapub.orgbeilstein-journals.org

DFT can also be used to calculate the electrostatic potential surface, which reveals the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. sapub.org Furthermore, theoretical calculations of spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can aid in the structural characterization of the compound. nih.gov

Table 2: Illustrative DFT Calculated Properties for this compound

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

In Silico Prediction of ADME Properties for Preclinical Research

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are crucial for its success. actascientific.comasianpubs.org In silico methods can predict these properties for this compound before its synthesis, saving time and resources. researchgate.netnih.gov Various computational models can estimate properties such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govhyphadiscovery.com

The presence of the tert-butyl group, for example, can influence metabolic stability, as it can be a site for oxidation. hyphadiscovery.comacs.org The bromine atom will increase lipophilicity, which can affect absorption and distribution. acs.org Predicting these properties early in the drug discovery process allows for the modification of the chemical structure to improve its pharmacokinetic profile. researchgate.net

Table 3: Illustrative In Silico ADME Predictions for this compound

| ADME Property | Predicted Value/Classification |

| Oral Bioavailability | Moderate to High |

| Blood-Brain Barrier Permeability | Low |

| CYP2D6 Inhibition | Likely Inhibitor |

| Human Intestinal Absorption | High |

| LogP | 3.5 |

Conformational Analysis and Energy Landscape Studies

The N-tert-butyl group in this compound introduces conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. rsc.orgresearchgate.net For this compound, the rotation around the C-N bond connecting the tert-butyl group to the quinazoline ring is of particular interest. researchgate.netbeilstein-journals.org

Computational methods, such as molecular mechanics or quantum mechanics, can be used to scan the potential energy surface by systematically rotating this bond. acs.org This would reveal the low-energy conformations and the energy barriers between them. Understanding the preferred conformation is important as it dictates the shape of the molecule and how it interacts with its biological target. researchgate.net The bulky tert-butyl group will likely impose significant steric constraints, favoring certain rotational isomers.

Advanced Analytical Methodologies for Research on 8 Bromo N Tert Butylquinazolin 2 Amine

Spectroscopic Techniques for Structural Elucidaion of Novel Derivatives (Excluding basic compound identification)

Spectroscopic techniques are indispensable in the characterization of newly synthesized derivatives of 8-bromo-N-tert-butylquinazolin-2-amine. Beyond simple identification, these methods provide detailed insights into the molecular architecture, electronic environment, and functional group modifications.

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the structural analysis of novel this compound derivatives. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is critical in confirming the identity of synthesized compounds and identifying unknown impurities. nih.gov In research involving this class of compounds, Electrospray Ionization (ESI) is a commonly employed technique due to the polar nature of the quinazolinamine core.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer a wealth of structural information. For instance, the cleavage of the N-tert-butyl group is a characteristic fragmentation pathway. The isotopic pattern resulting from the presence of the bromine atom (approximately equal intensity for 79Br and 81Br isotopes) is a key diagnostic feature in the mass spectra of these compounds.

Table 1: Representative HRMS Fragmentation Data for a Hypothetical Derivative

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

|---|---|---|

| 388.0917 [M+H]+ | 332.0305 | [M+H - C4H8]+ |

| 388.0917 [M+H]+ | 309.0081 | [M+H - C4H9N]+ |

This table presents hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of complex organic molecules in solution. For derivatives of this compound, both 1H and 13C NMR are routinely used. nih.govsemanticscholar.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals, especially in derivatives with multiple substituents or complex stereochemistry.

In the 1H NMR spectrum of the parent compound, the aromatic protons of the quinazoline (B50416) ring system would exhibit characteristic splitting patterns and chemical shifts influenced by the bromine atom and the amine group. The tert-butyl group would appear as a sharp singlet, typically in the upfield region. In more complex derivatives, the coupling constants and chemical shifts of these protons provide valuable information about the substitution pattern.

Table 2: Hypothetical 1H and 13C NMR Data for this compound

| Position | 1H Chemical Shift (ppm, Multiplicity, J in Hz) | 13C Chemical Shift (ppm) |

|---|---|---|

| 5 | 7.85 (d, J = 8.0) | 126.5 |

| 6 | 7.20 (t, J = 8.0) | 125.0 |

| 7 | 7.55 (d, J = 8.0) | 128.0 |

| 8 | - | 115.0 |

| 9 (tert-butyl) | 1.50 (s) | 52.0 |

| 10 (tert-butyl C) | - | 30.0 |

| 2 | - | 160.0 |

| 4 | - | 155.0 |

| 4a | - | 120.0 |

This table presents hypothetical data for illustrative purposes.

Infrared and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups in derivatives of this compound. nih.gov The N-H stretching vibration of the amine group typically appears as a sharp to broad band in the region of 3300-3500 cm-1. The C=N stretching vibration of the quinazoline ring is observed in the 1620-1640 cm-1 region. Aromatic C-H stretching and bending vibrations are also readily identifiable.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.netresearchgate.net The quinazoline ring system gives rise to characteristic absorption bands in the UV region. Modifications to the substitution pattern on the aromatic ring can lead to shifts in the absorption maxima (λmax), providing qualitative information about the electronic effects of the substituents.

Table 3: Typical IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm-1) | Intensity |

|---|---|---|

| N-H Stretch | 3450 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| C=N Stretch | 1630 - 1610 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

This table presents typical data for illustrative purposes.

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are essential for the separation and purification of this compound and its derivatives, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds. For a compound like this compound, a reversed-phase HPLC method is typically developed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Method development involves optimizing several parameters, including the mobile phase composition (isocratic or gradient elution), flow rate, column temperature, and detector wavelength. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary to ensure good peak shape for amine-containing compounds by suppressing the ionization of the basic nitrogen atoms.

Table 4: Example of a Developed HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

This table presents a hypothetical HPLC method for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the analysis of more volatile intermediates that may be present in the synthetic pathway. This technique is particularly useful for monitoring the progress of a reaction and identifying byproducts.

For GC-MS analysis, a sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each component. This allows for the identification of known intermediates and the tentative identification of unknown volatile impurities. The choice of the GC column (e.g., a non-polar DB-5ms or a more polar column) depends on the specific intermediates being analyzed.

X-ray Crystallography of this compound and Co-crystals with Targets

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, which are critical for understanding the physicochemical properties of a molecule and its interactions with biological macromolecules.

While the specific crystal structure of this compound is not publicly available, analysis of related quinazolinone derivatives provides insight into the type of data that would be obtained. For instance, studies on similar heterocyclic compounds reveal key crystallographic parameters. researchgate.netmdpi.com

Table 1: Representative Crystallographic Data for a Substituted Quinazolinone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 105.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1492.1(9) |

This table presents representative data for a quinazolinone derivative to illustrate the outputs of an X-ray crystallography study and is not the actual data for this compound.

A particularly powerful application of X-ray crystallography in drug discovery is the determination of co-crystal structures of a ligand bound to its biological target, such as a protein kinase. nih.gov Quinazoline derivatives are well-known inhibitors of various kinases, and understanding their binding mode at an atomic level is essential for rational drug design. ekb.eg By co-crystallizing this compound or its analogs with a target kinase, researchers can visualize the precise interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its inhibitory activity. This information is invaluable for optimizing the lead compound to enhance potency and selectivity. For example, the high-resolution X-ray crystal structure of a G9a inhibitor with a quinazoline scaffold provided insights that led to the optimization of the side chain, resulting in a highly potent compound. nih.gov

Microfluidic and High-Throughput Screening Platform Integration for Derivative Analysis

The synthesis and evaluation of a library of derivatives of a lead compound are a cornerstone of the hit-to-lead and lead optimization phases of drug discovery. acs.org Integrating microfluidic technologies with high-throughput screening (HTS) platforms offers a powerful solution for accelerating the analysis of derivatives of this compound.

Microfluidics, the science and technology of processing and manipulating small amounts of fluids in channels with dimensions of tens to hundreds of micrometers, provides numerous advantages for chemical synthesis and biological assays. nih.govufluidix.com These include significantly reduced consumption of reagents and samples, faster reaction times due to enhanced heat and mass transfer, and the potential for automation and parallelization. nih.govresearchgate.net

An integrated platform would allow for the rapid, on-chip synthesis of a library of analogs of this compound. For example, variations in the substituents on the quinazoline ring could be systematically explored. Following synthesis and purification within the microfluidic device, the derivatives can be directly transferred to an integrated HTS module for biological evaluation.

HTS allows for the rapid testing of thousands of compounds against a specific biological target. For quinazoline derivatives, which are often developed as kinase inhibitors, a common HTS assay would measure the inhibition of the target kinase's activity. nih.govwiley.comchemistryworld.com Fluorescence-based assays are frequently employed due to their high sensitivity and compatibility with automated plate readers.

Table 2: Representative High-Throughput Screening Data for a Library of Quinazoline Derivatives Targeting a Protein Kinase

| Compound ID | Substituent R1 | Substituent R2 | % Inhibition at 10 µM | IC₅₀ (µM) |

|---|---|---|---|---|

| QN-1 (Parent) | 8-Br | N-tert-butyl | 75 | 2.5 |

| QN-2 | 8-Cl | N-tert-butyl | 68 | 4.1 |

| QN-3 | 8-F | N-tert-butyl | 55 | 8.9 |

| QN-4 | 8-Br | N-isopropyl | 82 | 1.8 |

This table presents hypothetical data for a library of quinazoline derivatives to illustrate the output of a high-throughput screening campaign. IC₅₀ is the half-maximal inhibitory concentration.

The integration of microfluidic synthesis and HTS creates a seamless workflow from compound generation to activity determination. This rapid iteration cycle of design, synthesis, and testing significantly shortens the timeline for identifying promising drug candidates. acs.org Furthermore, the miniaturized nature of microfluidic platforms is particularly advantageous when working with precious or difficult-to-synthesize intermediates and reagents. The ability to generate and screen a diverse chemical space around the this compound scaffold in a resource- and time-efficient manner is a key enabler of modern medicinal chemistry.

Future Research Trajectories and Translational Prospects for 8 Bromo N Tert Butylquinazolin 2 Amine and Its Class

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights (Excluding human clinical trials)

The quinazoline (B50416) core is a "privileged structure" in drug discovery, known to interact with a wide array of biological targets. nih.govnih.gov This versatility opens up numerous avenues for therapeutic exploration beyond currently established applications.

Oncology: A primary area of investigation for quinazoline derivatives has been oncology. Many compounds from this class function as protein kinase inhibitors. nih.govbiomedres.us For instance, they have been shown to target Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. biomedres.usmdpi.com Future research on 8-bromo-N-tert-butylquinazolin-2-amine could involve screening against a panel of kinases implicated in tumorigenesis, such as cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation. researchgate.net The anticancer activity of some quinazolines is also attributed to the induction of apoptosis and cell cycle arrest. mdpi.comnih.gov

Neurodegenerative and Inflammatory Diseases: The lipophilic nature of many quinazolinones suggests they may be capable of crossing the blood-brain barrier, making them suitable candidates for targeting central nervous system (CNS) disorders. nih.gov There is potential for developing quinazoline-based compounds for conditions like Parkinson's disease. nih.gov Furthermore, derivatives have demonstrated anti-inflammatory properties, for instance, by inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6 in response to lipopolysaccharides, suggesting their utility in treating acute lung injury and other inflammatory conditions. nih.gov

Infectious Diseases: The quinazoline scaffold has also been investigated for its activity against various pathogens. Some derivatives have shown potential as antibacterial, antifungal, and even antiviral agents. nih.govmdpi.com Research into this compound could include screening against a broad spectrum of microbial strains to identify any potential antimicrobial efficacy.

| Potential Therapeutic Area | Mechanistic Rationale | Key Molecular Targets |

| Oncology | Inhibition of key enzymes in cell signaling and proliferation. | EGFR, VEGFR, CDKs, PARP, Topoisomerase |

| Neurodegenerative Diseases | Ability to cross the blood-brain barrier and modulate CNS targets. | Kinases, enzymes involved in neuroinflammation. |

| Inflammatory Disorders | Modulation of inflammatory pathways and cytokine production. | TNF-α, IL-6, IKKβ |

| Infectious Diseases | Disruption of microbial growth and replication processes. | Bacterial and fungal enzymes, viral proteases. |

Development of Advanced In Vitro and In Vivo Research Models

To rigorously evaluate the therapeutic potential of this compound and its analogs, sophisticated preclinical models are essential.

In Vitro Models: Standard 2D cell culture using various cancer cell lines (e.g., PC-3, A549, K562, MDA-231, and HeLa) will be a foundational step to assess cytotoxic activity. magtechjournal.com However, the field is moving towards more physiologically relevant models. Three-dimensional (3D) organoid cultures, derived from patient tumors, can offer better predictive value for a compound's efficacy. For kinase inhibitor discovery, cell-based assays using engineered cell lines, such as Ba/F3 cells expressing specific kinases, are valuable tools for assessing cellular potency and selectivity. chemicalkinomics.com Kinase inhibition assays, such as the Caliper MSA method, can be employed for direct enzymatic evaluation. nih.gov

In Vivo Models: Should promising in vitro activity be observed, evaluation in animal models would be the next logical step. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess anti-tumor activity. researchgate.net For studying CNS-related indications, transgenic mouse models of neurodegenerative diseases would be appropriate. researchgate.net To investigate anti-inflammatory potential, models such as lipopolysaccharide-induced acute lung injury in rats can be utilized. nih.gov

Potential for Combination Research with Other Investigational Agents

The complexity of diseases like cancer often necessitates combination therapies to enhance efficacy and overcome resistance. The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a promising strategy. nih.govrsc.org

For instance, combining a quinazoline moiety with a sulfonamide has been explored to create hybrid compounds with enhanced antitumor properties. nih.gov There is also evidence of synergistic effects when quinazoline derivatives are used in conjunction with conventional chemotherapy agents like 5-fluorouracil (B62378) (5-FU). nih.gov Future research could explore the synergistic potential of this compound with existing anticancer drugs, targeted therapies, or immunotherapies. Such studies would initially be conducted in vitro using cancer cell lines to determine if the combination results in additive or synergistic effects on cell viability and apoptosis.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Predictive Modeling: AI algorithms, such as deep neural networks and support vector machines, can build models to predict a compound's activity, toxicity, and pharmacokinetic properties (ADME/T). nih.govnih.gov For example, a Quantitative Structure-Activity Relationship (QSAR) model could be developed for a series of quinazoline derivatives to understand the relationship between their chemical structure and biological activity. nih.gov Tools like DeepTox can be used to predict the toxicity of novel compounds early in the discovery process. crimsonpublishers.com

| AI/ML Application | Description | Potential Impact on Quinazoline Research |

| Generative Chemistry | AI algorithms create novel molecular structures with desired properties. | Design of new quinazoline derivatives with improved potency and selectivity. |

| Predictive Modeling | ML models predict biological activity, toxicity, and ADME properties. | Prioritization of compounds for synthesis and experimental testing, reducing time and cost. |

| Retrosynthetic Analysis | AI suggests synthetic routes for complex molecules. | Facilitation of the chemical synthesis of novel quinazoline compounds. |

Challenges and Opportunities in the Development of Quinazoline-Based Research Compounds

Despite their therapeutic promise, the development of quinazoline-based compounds is not without its challenges.

Drug Resistance: A significant hurdle in cancer therapy is the development of acquired resistance to targeted agents. For quinazoline-based EGFR inhibitors, mutations in the EGFR binding site can reduce their efficacy. mdpi.com Research into the mechanisms of resistance, such as impaired drug transport or altered target enzymes, is crucial for designing next-generation inhibitors that can overcome these limitations. nih.gov

Solubility and Bioavailability: Many quinazoline derivatives are poorly soluble in water, which can limit their bioavailability and therapeutic effectiveness. cibtech.orgispe.gr.jp Formulation strategies such as solid dispersions, where the drug is dispersed in a hydrophilic carrier, can enhance solubility and dissolution rates. researchgate.netrjptonline.org Nanonization, the production of drug nanoparticles, is another approach to improve the biopharmaceutical properties of poorly soluble compounds. ispe.gr.jp

Synthesis and Optimization: The chemical synthesis of complex quinazoline derivatives can be challenging. However, advances in synthetic organic chemistry continue to provide more efficient and versatile methods for their preparation. The opportunity lies in exploring novel synthetic routes that allow for a wide range of structural modifications, facilitating the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 8-bromo-N-tert-butylquinazolin-2-amine, and how can intermediates be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution of a halogenated quinazoline precursor with tert-butylamine. For example, 6-bromo-4-chloroquinazoline derivatives are reacted with amines in polar aprotic solvents (e.g., DMF) under mild conditions (room temperature, 2–4 hours) to yield target compounds . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of halogenated precursor to amine) and using bases like Hunig’s base to enhance nucleophilicity. Purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) ensures high yields (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation. Purity assessment via LCMS with trifluoroacetic acid (TFA)-modified mobile phases (e.g., acetonitrile/water gradients) ensures >95% purity . For crystallinity analysis, single-crystal X-ray diffraction is recommended for compounds with antitumor activity evaluations .

Q. What are the critical solubility and stability considerations for this compound in experimental settings?

- Answer : The compound is typically dissolved in DMSO for biological assays, but its stability in aqueous buffers should be verified via UV-Vis spectroscopy over 24–48 hours. Store lyophilized samples at 2–8°C, protected from light, to prevent bromine-related degradation . For solubility issues, co-solvents like polyethylene glycol (PEG-400) can be used .

Advanced Research Questions

Q. How can computational tools guide the optimization of reaction pathways for this compound synthesis?

- Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict energy barriers for key steps like bromine substitution. Software like Gaussian or ORCA models transition states to identify optimal catalysts (e.g., Pd(PPh) for Suzuki couplings) . Machine learning platforms trained on reaction databases (e.g., Reaxys) can suggest solvent systems (e.g., DMF/EtOAc) to minimize byproducts .

Q. What strategies resolve contradictions in biological activity data for quinazoline derivatives like this compound?

- Answer : Discrepancies in pharmacological results (e.g., IC variability) may arise from assay conditions (e.g., cell line specificity). Use orthogonal assays (e.g., caspase-3 activation for apoptosis studies) and validate via dose-response curves . Meta-analysis of structurally analogous compounds (e.g., 6-arylquinazolin-4-amines) helps contextualize mechanisms .

Q. How can factorial design improve the scalability of this compound’s synthesis?

- Answer : Apply a 2 factorial design to test variables: temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%). Response surface methodology (RSM) identifies optimal conditions, reducing trial-and-error iterations. For example, higher temperatures may accelerate substitution but increase bromine elimination byproducts; RSM balances these factors .

Q. What are the mechanistic implications of the bromine substituent in modulating kinase inhibition or antitumor activity?

- Answer : The bromine atom enhances electrophilicity at the quinazoline C2 position, promoting interactions with kinase ATP-binding pockets (e.g., CLK1 inhibition). Molecular docking (AutoDock Vina) and molecular dynamics simulations quantify binding affinities. Compare with non-brominated analogs to isolate bromine’s steric/electronic contributions .

Safety and Compliance

Q. What protocols ensure safe handling and disposal of brominated quinazoline intermediates?

- Answer : Brominated compounds require PPE (gloves, goggles) and fume hood use due to potential lachrymatory effects. Waste should be neutralized with 10% KHSO before disposal via licensed chemical waste services . For spills, adsorb with vermiculite and treat with sodium thiosulfate to reduce bromine toxicity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.